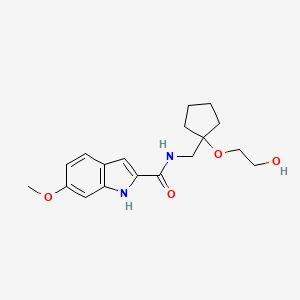

![molecular formula C13H17NO B2541120 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol CAS No. 2344679-17-8](/img/structure/B2541120.png)

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

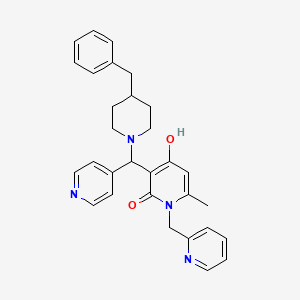

Spirocyclic compounds, like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol”, are inherently highly 3-dimensional structures . They are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .

Molecular Structure Analysis

The molecular structure of “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” would be characterized by the presence of a spirocyclic structure, which is a bicyclic compound where the two rings share only one atom, the spiroatom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Applications De Recherche Scientifique

Rh(III)-Catalyzed C-H Activation and Cycloaddition

The Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes has been a notable method for the selective synthesis of spiro dihydroisoquinolinones. This process is characterized by its use of simple starting materials, mild conditions, high efficiency, and absence of external oxidants. The synthesized products offer pathways to other biologically interesting heterocycles, suggesting a versatile approach to drug development and synthetic chemistry (Cui, Zhang, & Wu, 2013).

Tandem Double Cycloaddition Reactions

Another application involves the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method highlights the synthetic utility of tandem double [3 + 2] cycloaddition reactions, offering a new route to complex spirocyclic structures (Shi, Sun, & Yan, 2017).

Facile Synthesis of Spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines]

Research on the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions demonstrates the efficiency of combining N-phenacylisoquinolinium bromides with indane-1,3-dione and isatins. This process exemplifies the innovative strategies in constructing spiro compounds with potential pharmacological activities (Wang & Yan, 2014).

Highly Diastereoselective Synthesis of Spiro Compounds

The highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate in a catalyst-free environment showcases the advancements in achieving precise stereochemical outcomes in spiro compound synthesis. This methodological development is crucial for the synthesis of compounds with specific biological activities (Maurya et al., 2014).

Construction of Spiro[indene‐2,1′‐pyrrolo[2,1‐a]isoquinoline]s

The visible-light-catalyzed oxidative [3+2] cycloaddition reaction for constructing spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s represents a significant leap in the use of photocatalysis in organic synthesis. This method offers a green and efficient route to spiro compounds, underlining the role of light in mediating complex reactions (Jiang et al., 2017).

Orientations Futures

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, compounds like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” could be of interest in future research.

Propriétés

IUPAC Name |

2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIKHRQZVTTWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC3=CC=CC=C23)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2541050.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)